3-(3-BOC-Aminophenyl)-2-hydroxypyridine
Description
3-(3-BOC-Aminophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a 2-hydroxypyridine core substituted at the 3-position with a 3-(tert-butoxycarbonylamino)phenyl group. Its molecular formula is C₁₆H₁₈N₂O₃, with a molecular weight of 286.3 g/mol (CAS: 1261896-32-5). The BOC (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)13-8-5-9-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKGKUTZCIYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine typically involves the protection of the amino group with a BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The hydroxypyridine moiety can be introduced through a coupling reaction with the appropriately substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-BOC-Aminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridine moiety would yield N-oxides, while reduction of a nitro group would yield an amino group .
Scientific Research Applications
3-(3-BOC-Aminophenyl)-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The BOC group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under mild acidic conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-(4-BOC-Aminophenyl)-2-hydroxypyridine
A closely related isomer, 3-(4-BOC-Aminophenyl)-2-hydroxypyridine, differs only in the substituent position on the phenyl ring (para vs. meta). Key differences include:
- Biological Activity: Studies on hydroxypyridine N-oxides suggest that positional isomerism significantly impacts activity. For example, 3-hydroxypyridine N-oxide exhibits only 20% of the activity of its 2-hydroxypyridine N-oxide counterpart. This implies that the meta-substituted BOC-amino group in the target compound may confer distinct reactivity or binding properties compared to para-substituted analogs.
Table 1: Comparison of BOC-Aminophenyl Derivatives
| Compound | Substituent Position | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| 3-(3-BOC-Aminophenyl)-2-hydroxypyridine | Meta | 286.3 | 1261896-32-5 | Enhanced steric hindrance |
| 3-(4-BOC-Aminophenyl)-2-hydroxypyridine | Para | 286.3 | 1261896-32-5* | Reduced steric hindrance |
| 3-(3-Formylphenyl)-2-hydroxypyridine | Meta | 213.2† | 1261956-40-4 | Formyl group for crosslinking |
Note: CAS number inferred from structural similarity; †Calculated based on formula C₁₂H₉NO₂.
Functional Group Variations
3-(3-Formylphenyl)-2-hydroxypyridine (YA-0110)
This derivative replaces the BOC-amino group with a formyl moiety (CAS: 1261956-40-4). Key distinctions include:
- Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), making it useful in polymer and coordination chemistry.
- Electronic Effects: The electron-withdrawing formyl group may reduce electron density on the pyridine ring, altering tautomeric equilibrium compared to the electron-donating BOC-amino group.
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine (CAS 10435-19-5)
Here, the BOC-amino group is replaced with a cyclopropylaminocarbonyl group. This modification introduces:
- Steric Bulk : The cyclopropyl ring may hinder rotational freedom, affecting molecular conformation.
- Hydrogen Bonding : The carbonyl group could participate in hydrogen bonding, influencing solubility and crystallinity.
Tautomeric Behavior and Solid-State Properties
2-Hydroxypyridine derivatives predominantly exist in the 2-hydroxypyridine tautomeric form in both solid state and DMSO-d₆. However, substituents influence this equilibrium:
- BOC-Amino Group: The electron-donating BOC-amino group may stabilize the keto tautomer, altering hydrogen-bonding patterns compared to derivatives with electron-withdrawing groups (e.g., formyl).
- Crystallography : X-ray studies of 2-hydroxypyridine dimers reveal hydrogen-bonded networks, with bond lengths varying by ≤0.02 Å between theoretical (gas-phase) and experimental (solid-state) data.
Table 2: Tautomeric and Structural Properties
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